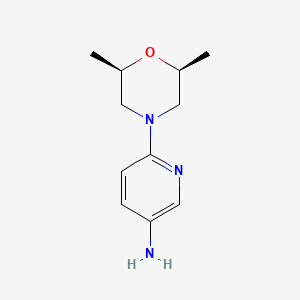
6-((2S,6R)-2,6-dimethylmorpholino)pyridin-3-amine
Vue d'ensemble
Description
6-((2S,6R)-2,6-dimethylmorpholino)pyridin-3-amine is a chemical compound with the molecular formula C11H17N3O and a molecular weight of 207.27 g/mol . It is not intended for human or veterinary use and is used for research purposes.
Synthesis Analysis
The synthesis of this compound involves multiple steps . One method involves the reaction of 2-methyl-4’- (trifluoromethoxy)- [1,1’-biphenyl]-3-carboxylic acid with thionyl chloride in 1,2-dichloroethane, followed by the addition of (2S,6R)-2,6-dimethyl-4- (5-aminopyridin-2-yl)morpholine . Another method involves a multi-step reaction with triethylamine and N- [ (dimethylamino)-3-oxo-1H-1,2,3-triazolo [4,5-b]pyridin-1-yl-methylene]-N-methylmethanaminium hexafluorophosphate in N,N-dimethyl-formamide, followed by a reaction with sodium carbonate and tetrakis (triphenylphosphine) palladium (0) in water/toluene/ethanol at 135 °C, and finally a reaction with phosphoric acid in acetonitrile .Chemical Reactions Analysis
The chemical reactions involving this compound are primarily related to its synthesis, as described above . Detailed information about other chemical reactions involving this compound is not available from the search results.Physical And Chemical Properties Analysis
This compound has a molecular weight of 207.28 and a molecular formula of C11H17N3O . Other physical and chemical properties such as melting point, boiling point, and density were not available from the search results.Applications De Recherche Scientifique
Optical Properties and Electron Donors
Research demonstrates that derivatives of pyridine, such as 6-((2S,6R)-2,6-dimethylmorpholino)pyridin-3-amine, when combined with electron-donating groups like dimethylamine, morpholine, and others, exhibit notable optical properties. These properties include thermal stability, redox behaviors, and distinctive UV-Vis absorption and emission characteristics. For instance, the incorporation of dimethylamine or piperidine substituents enhances these compounds' electronic properties, making them efficient for applications in fields like optoelectronics and fluorescence-based sensors (Palion-Gazda et al., 2019).
Synthesis for Preclinical and Clinical Research
Another application involves the synthesis of complex organic compounds for use in preclinical and clinical research. The specific chemical structure of 6-((2S,6R)-2,6-dimethylmorpholino)pyridin-3-amine allows for its utilization in creating compounds for pharmaceutical applications. This process involves several steps, including cyclization, hydrolysis, and degradation, demonstrating the compound's versatility and utility in medicinal chemistry (Niedrich et al., 1986).
Detection of Hazardous Chemicals
In the realm of public safety, derivatives of this compound have been used to create chemosensors for the detection of hazardous substances like nerve agents. These chemosensors function via catalytic hydrolysis, leading to the formation of protonated sensors that emit fluorescence in response to the presence of specific toxic agents. This application underscores the compound's potential in developing sensitive and selective methods for detecting lethal chemicals in various environments (Cai, Li, & Song, 2017).
Organic Synthesis and Pharmaceuticals
This compound also plays a crucial role in organic synthesis, particularly in the production of complex molecular structures useful in pharmaceuticals. It's involved in one-pot processes leading to the formation of cyclopentyl and cyclohexyl annealed pyridines. These structures have broad applications in pharmaceutical chemistry, highlighting the compound's role as a building block in drug development (Yehia, Polborn, & Müller, 2002).
Safety And Hazards
Propriétés
IUPAC Name |
6-[(2R,6S)-2,6-dimethylmorpholin-4-yl]pyridin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O/c1-8-6-14(7-9(2)15-8)11-4-3-10(12)5-13-11/h3-5,8-9H,6-7,12H2,1-2H3/t8-,9+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLPBNQMPKNGOJC-DTORHVGOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)C2=NC=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CN(C[C@@H](O1)C)C2=NC=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901195940 | |
| Record name | rel-6-[(2R,6S)-2,6-Dimethyl-4-morpholinyl]-3-pyridinamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901195940 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-((2S,6R)-2,6-dimethylmorpholino)pyridin-3-amine | |
CAS RN |
956699-06-2 | |
| Record name | rel-6-[(2R,6S)-2,6-Dimethyl-4-morpholinyl]-3-pyridinamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=956699-06-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | rel-6-[(2R,6S)-2,6-Dimethyl-4-morpholinyl]-3-pyridinamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901195940 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-Bromo-5-fluoro-1-methyl-1H-benzo[d][1,2,3]triazole](/img/structure/B1384721.png)
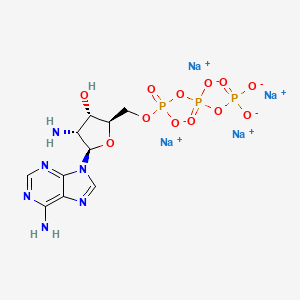
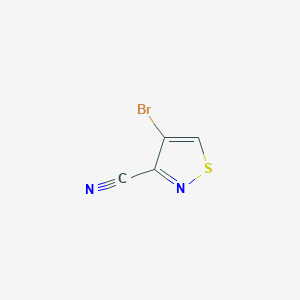
![1-[(2-Bromo-5-nitrophenyl)methyl]-4-methylpiperidine](/img/structure/B1384729.png)

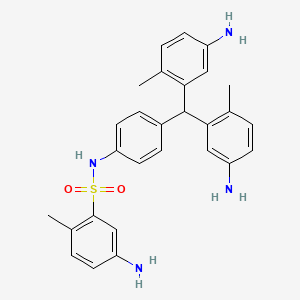
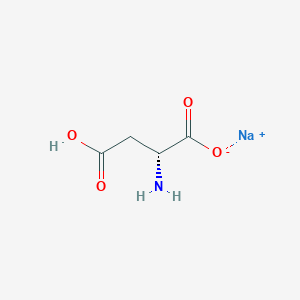
![6-Bromo-2-chloro-4-fluoro-1-methyl-1H-benzo[d]imidazole](/img/structure/B1384733.png)
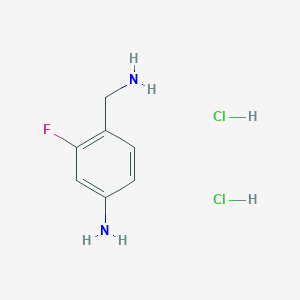
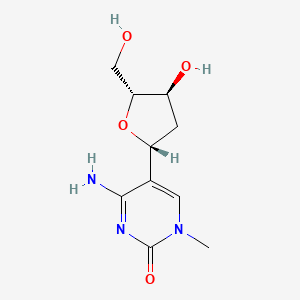
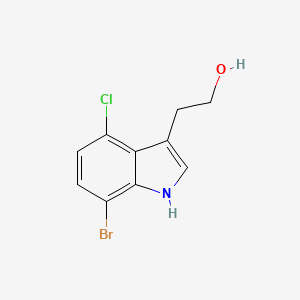
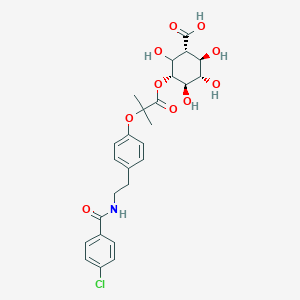
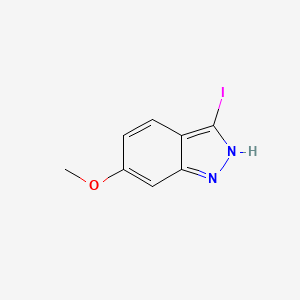
![Dimethyl 2-(3,5-difluorobenzoyl)-2-{2-[4-(methylsulfonyl)phenyl]-2-oxoethyl}malonate](/img/structure/B1384741.png)